molecular formula C3H4F2O2 B1580911 Methyl difluoroacetate CAS No. 433-53-4

Methyl difluoroacetate

Cat. No.: B1580911
CAS No.: 433-53-4
M. Wt: 110.06 g/mol
InChI Key: CSSYKHYGURSRAZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl difluoroacetate is a fluorinated building block . It is primarily used in the composition of electrolytes for lithium-ion cells . It has shown good inhibition of aluminum cathode current collector corrosion .

Mode of Action

The gas-phase reactions of Cl atoms with this compound have been investigated . A theoretical study on the mechanism of the reactions of this compound (MDFA) CF2HC(O)OCH3 with Cl atoms is presented . Two conformers relatively close in energy have been identified for MDFA . Our calculations reveal that hydrogen abstraction from the –CH3 group is thermodynamically and kinetically more facile than that from the –CF2H group .

Biochemical Pathways

The atmospheric lifetime of CF2HC(O)OCH3 was estimated to be 16 years . The atmospheric fate and the main degradation process of alkoxy radical CF2HC(O)OCH2O are also discussed for the first time . Our calculation indicates that the fluorine atoms substitution has deactivating effect for the α-ester rearrangement .

Pharmacokinetics

This compound has a molecular weight of 110.06 . It has a density of 1.26 g/mL at 25 °C (lit.) . Its boiling point is 85-86 °C (lit.) . It is slightly soluble in water .

Result of Action

This compound has been used to compose the electrolyte for Lithium ion cells, also showed good inhibition of aluminum cathode current collector corrosion . It has also been used as an electrolyte solvent for improvement of thermal stability in lithium-ion batteries .

Action Environment

The gas-phase reactions of Cl atoms with this compound have been investigated at 296 ± 2K and atmospheric pressure of synthetic air This suggests that the action of this compound can be influenced by temperature and atmospheric pressure

Biochemical Analysis

Biochemical Properties

Methyl difluoroacetate plays a significant role in biochemical reactions, particularly in the inhibition of corrosion in aluminum cathode current collectors for lithium-ion cells . It interacts with various enzymes and proteins, including those involved in the gas-phase reactions with chlorine atoms . These interactions are crucial for its application in improving the thermal stability of lithium-ion batteries . The compound’s ability to inhibit corrosion and enhance thermal stability is attributed to its interaction with specific biomolecules that facilitate these processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It can cause progressive depression of respiration and act as a convulsant poison in most animals . The compound’s impact on cellular function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit respiration and enhance the production of reactive oxygen species in yeast cells . These effects highlight the compound’s potential to disrupt normal cellular processes and induce oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to fluorocitrate by fluoroacetyl coenzyme A . Fluorocitrate acts as a competitive inhibitor of aconitate hydratase, an enzyme essential for the conversion of citrate in the tricarboxylic acid cycle . This inhibition disrupts the cycle, leading to an accumulation of citrate and subsequent metabolic disturbances. Additionally, this compound’s interactions with other biomolecules, such as enzymes involved in its conversion, play a crucial role in its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its degradation products may also have significant biochemical effects . Long-term exposure to the compound can lead to sustained inhibition of cellular respiration and increased oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild respiratory depression, while higher doses can lead to severe convulsions and toxicity . Threshold effects have been observed, where a specific dosage level results in a marked increase in adverse effects. Toxicity studies in various animal models have highlighted the importance of dosage in determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to fluorocitrate . This conversion is facilitated by enzymes such as fluoroacetyl coenzyme A synthetase. The compound’s involvement in these pathways affects metabolic flux and metabolite levels, leading to disruptions in normal cellular metabolism. The accumulation of fluorocitrate and its inhibitory effects on aconitate hydratase are key aspects of its metabolic impact.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments. The transport and distribution mechanisms are crucial for understanding the compound’s overall biochemical activity and its effects on different tissues.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms affect the compound’s activity and function within the cell. For example, its presence in mitochondria can lead to disruptions in mitochondrial respiration and energy production, contributing to its overall biochemical effects.

Preparation Methods

Methyl difluoroacetate can be synthesized through several methods. One common method involves the reaction of methyl dichloroacetate with potassium fluoride as a catalyst at high temperatures . Another method includes the hydrogenation of this compound to produce difluoroethanol . These methods are used both in laboratory settings and industrial production.

Scientific Research Applications

Methyl difluoroacetate has several scientific research applications:

    Electrolytes for Lithium Metal Anode Rechargeable Cells: It has been studied for its potential in electrolytes for lithium metal anode rechargeable cells.

    Improving Thermal Stability in Lithium-ion Batteries: this compound-based lithium hexafluorophosphate solutions, when used as electrolytes, have shown to enhance the thermal stability of lithium-ion batteries.

    Atmospheric Photooxidation: The study of the atmospheric photooxidation of fluoroacetates, including this compound, reveals the formation of fluorocarboxylic acids.

Comparison with Similar Compounds

Methyl difluoroacetate can be compared with other similar compounds such as:

    Ethyl difluoroacetate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl trifluoroacetate: Contains three fluorine atoms instead of two.

    Ethyl trifluoroacetate: Contains an ethyl group and three fluorine atoms.

This compound is unique due to its specific applications in lithium-ion batteries and its distinct chemical properties .

Properties

IUPAC Name

methyl 2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O2/c1-7-3(6)2(4)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSYKHYGURSRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195815
Record name Methyl difluoroacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433-53-4
Record name Methyl difluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl difluoroacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl difluoroacetate
Source EPA DSSTox
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Record name Methyl difluoroacetate
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Record name METHYL DIFLUOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes methyl difluoroacetate a promising electrolyte solvent for lithium-ion batteries?

A1: this compound exhibits several favorable properties for lithium-ion batteries. [] It demonstrates good thermal stability, even in the presence of lithiated carbon anodes, a crucial factor for battery safety. [, , , ] Additionally, it forms a stable solid electrolyte interphase (SEI) on lithium metal anodes, primarily composed of CHF2COOLi, which contributes to improved cycling performance. [, , ]

Q2: How does the performance of this compound compare to conventional electrolytes like ethylene carbonate (EC) and dimethyl carbonate (DMC)?

A2: While this compound offers enhanced thermal stability compared to EC/DMC electrolytes, it typically results in slightly lower discharge capacities. [, , ] This capacity reduction is attributed to the higher resistance of the SEI formed in this compound-based electrolytes. []

Q3: Can the electrochemical performance of this compound be further improved?

A3: Research indicates that incorporating additives like vinylene carbonate (VC) into this compound-based electrolytes can significantly enhance cycling performance and reduce irreversible capacity loss. [, ] VC promotes the formation of a thinner, more organic-rich SEI, facilitating lithium-ion transport. []

Q4: What is the role of this compound in the re-conversion reaction of Cu/LiCl electrodes?

A5: this compound, as a component of the LiPF6/methyl difluoroacetate electrolyte, enables the charging and discharging of Cu/LiCl electrodes in Li/CuCl2 batteries. [] It effectively suppresses the dissolution of CuCl2, a common challenge with transition-metal chlorides in organic solvents. [, , ]

Q5: How does the addition of activated carbon affect the performance of Cu/LiCl electrodes in this compound-based electrolytes?

A6: Incorporating activated carbon with a high specific surface area and micropore volume into Cu/LiCl electrodes improves their capacity. [] The activated carbon promotes the deposition of CuCl2 during charging, enhancing the overall electrochemical performance. []

Q6: What are the primary degradation pathways of this compound in the atmosphere?

A7: Atmospheric photooxidation of this compound, initiated by chlorine radicals, leads to the formation of difluoroacetic acid and difluoroacetic anhydride. [] The relative yields of these products are influenced by competing reaction pathways of the intermediate fluoroalkoxy radicals. []

Q7: Can this compound contribute to the formation of fluorocarboxylic acids in the environment?

A8: Yes, the atmospheric degradation of this compound can release fluorocarboxylic acids like difluoroacetic acid. [] This highlights the importance of understanding the environmental fate and potential impact of fluorinated compounds like this compound.

Q8: What insights have computational studies provided into the conformational behavior of this compound?

A9: Density Functional Theory (DFT) calculations reveal that this compound primarily exists in cis and gauche conformations. [, ] Solvation effects significantly influence the energy difference between these conformers, with polar solvents favoring the gauche form. [, ]

Q9: Have there been any studies investigating the kinetics of reactions involving this compound?

A10: Yes, computational methods have been employed to study the kinetics of OH and Cl initiated oxidation of this compound. [, ] These studies provide valuable insights into the atmospheric degradation mechanisms and help predict the fate of this compound in the environment. [, ]

Q10: Are there applications of this compound beyond battery electrolytes?

A11: this compound serves as a valuable reagent in organic synthesis. [, ] It can be used to introduce difluoromethyl or difluoroacetyl groups into organic molecules, leading to the synthesis of various fluorinated compounds with potential applications in pharmaceuticals and agrochemicals. [, ] Additionally, this compound can be utilized as a precursor for producing 2,2-difluoroethanol via catalytic hydrogenation or reduction using lithium aluminum hydride. [, ]

Q11: What safety precautions should be taken when handling this compound?

A11: As with any chemical, handling this compound requires appropriate safety measures. It's essential to consult the safety data sheet (SDS) for specific information on hazards, first aid, and proper handling procedures.

Q12: What is known about the environmental impact of this compound?

A13: Research on the environmental fate and effects of this compound is ongoing. It's crucial to assess its potential for bioaccumulation, persistence, and toxicity to ensure responsible use and minimize any negative environmental impacts. [, ]

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